5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile
Overview
Description
5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile is a heterocyclic aromatic compound that features both pyrimidine and benzonitrile moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile typically involves the reaction of 2-chloropyrimidine with 2-hydroxybenzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to accelerate the reaction, and the use of automated systems ensures precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-(2-chloropyrimidin-4-yl)benzaldehyde.
Reduction: Formation of 5-(2-chloropyrimidin-4-yl)-2-aminobenzonitrile.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of new therapeutic drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain kinases or enzymes involved in cell proliferation and survival, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(2-pyrimidinyl)benzonitrile
- 5-(4-Chloropyrimidin-2-yl)-2-hydroxybenzonitrile
- 2-Hydroxy-5-(2-thiopyrimidinyl)benzonitrile
Uniqueness
5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile is unique due to the specific positioning of the chlorine atom on the pyrimidine ring, which can influence its reactivity and biological activity. This compound’s unique structure allows for selective interactions with molecular targets, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
5-(2-chloropyrimidin-4-yl)-2-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-11-14-4-3-9(15-11)7-1-2-10(16)8(5-7)6-13/h1-5,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHWXMGRHDHNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)Cl)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237244 | |
Record name | 5-(2-Chloro-4-pyrimidinyl)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292317-53-3 | |
Record name | 5-(2-Chloro-4-pyrimidinyl)-2-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1292317-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloro-4-pyrimidinyl)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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